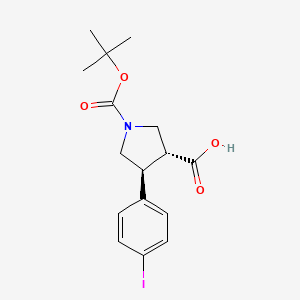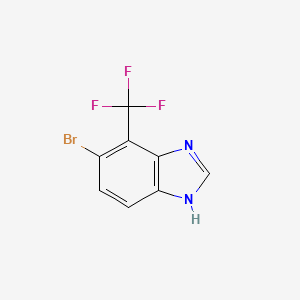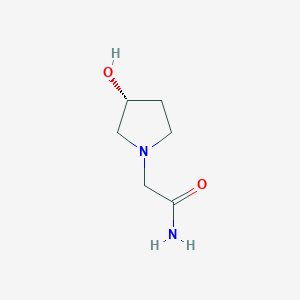
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate is a compound that belongs to the class of organic compounds known as carbamates. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The pyrrolidine ring in its structure adds to its complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate typically involves the following steps:
Protection of the Amine Group: The amine group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
Formation of the Ester: The protected amine is then reacted with methyl acrylate to form the ester linkage. This reaction is typically carried out under basic conditions using a catalyst such as sodium hydride.
Cyclization: The final step involves the cyclization of the intermediate to form the pyrrolidine ring. This can be achieved through intramolecular nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted carbamates or esters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. The Boc protecting group is particularly useful in multi-step organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions. The compound can be used to modify proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals. The compound’s reactivity makes it valuable in various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further biochemical reactions. The pyrrolidine ring can interact with various biological targets, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-2-yl)propanoate: Similar structure but with a different position of the pyrrolidine ring.
Ethyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-((tert-butoxycarbonyl)amino)-3-(piperidin-3-yl)propanoate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-3-(pyrrolidin-3-yl)propanoate is unique due to the presence of the Boc protecting group and the pyrrolidine ring. These structural features confer specific reactivity and stability, making it valuable in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C13H24N2O4 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrrolidin-3-ylpropanoate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)7-9-5-6-14-8-9/h9-10,14H,5-8H2,1-4H3,(H,15,17) |
InChI-Schlüssel |
ZPGOIGLVJVSKMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)

![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)

![2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12870752.png)
![3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline](/img/structure/B12870754.png)
![5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12870768.png)


![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)




